molecular formula C12H14O5 B2972076 (2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid CAS No. 2089278-96-4

(2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid

Cat. No.: B2972076
CAS No.: 2089278-96-4
M. Wt: 238.239
InChI Key: WEFUGDFHMSUHQT-FNORWQNLSA-N
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Description

(2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid is an organic compound that features a furan ring substituted with a tert-butoxycarbonyl group and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for this is using flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . The reaction conditions often involve the use of tert-butyl chloroformate as the tert-butoxycarbonyl source and a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may leverage continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems, such as copper-catalyzed diyne cyclization, can also be employed to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like hydrochloric acid or trifluoroacetic acid can be used to remove the tert-butoxycarbonyl group.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted furans depending on the reagents used.

Scientific Research Applications

(2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid exerts its effects involves interactions with various molecular targets. The furan ring can participate in π-π stacking interactions, while the propenoic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-{5-[(tert-butoxy)carbonyl]furan-2-yl}prop-2-enoic acid is unique due to its combination of a furan ring and a propenoic acid moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-[5-[(2-methylpropan-2-yl)oxycarbonyl]furan-2-yl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-12(2,3)17-11(15)9-6-4-8(16-9)5-7-10(13)14/h4-7H,1-3H3,(H,13,14)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFUGDFHMSUHQT-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(O1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1=CC=C(O1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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